L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-
Overview
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl group attached to the nitrogen atom. The molecular formula of this compound is C10H19NO4, and it is commonly used in peptide synthesis and other organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an ethyl group. The general synthetic route can be summarized as follows:
Protection of L-Alanine: L-Alanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-L-alanine.
Ethylation: Boc-L-alanine is then reacted with ethyl iodide (EtI) in the presence of a base such as sodium hydride (NaH) to introduce the ethyl group, resulting in the formation of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: L-Alanine, N-ethyl-.
Substitution: Various N-alkyl or N-aryl derivatives of L-alanine.
Coupling: Peptides containing L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- as a residue.
Scientific Research Applications
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group serves as a temporary protecting group for the amino group.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Bioconjugation: It is employed in the conjugation of peptides to various biomolecules, such as antibodies and enzymes, for research and therapeutic purposes.
Chemical Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-: Similar to the target compound but lacks the ethyl group.
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: Contains a methyl group instead of an ethyl group.
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-phenyl-: Contains a phenyl group instead of an ethyl group.
Uniqueness
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and interactions in peptide synthesis and other chemical reactions. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7(2)8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJATYWLXLZSCZ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](C)C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226810 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91292-56-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91292-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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